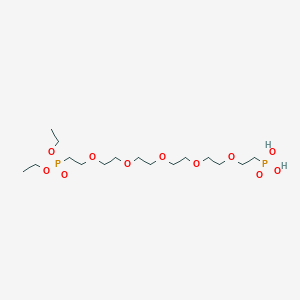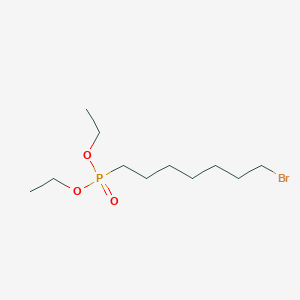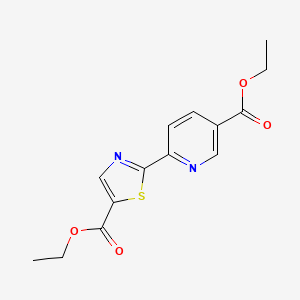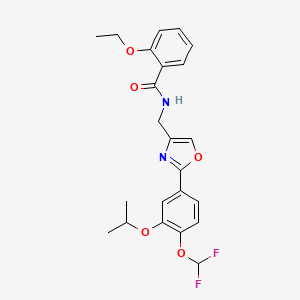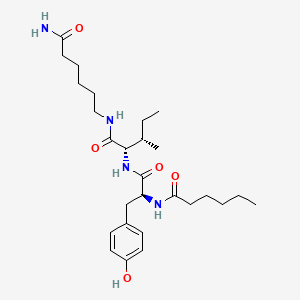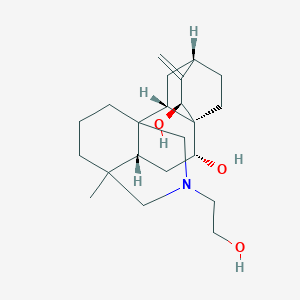
tert-butyl 3-phenyl-4-(4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-1-carbonyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DO53 is a negative control for DO34, not inhibiting DAGL.
Applications De Recherche Scientifique
Synthesis and Characterization
- tert-Butyl piperazine derivatives are synthesized using specific condensation reactions and characterized through various spectroscopic techniques like LCMS, NMR, and X-ray diffraction. These processes confirm the molecular structure and properties of the compounds (Sanjeevarayappa et al., 2015).
Anticorrosive Behaviour
- Novel tert-butyl piperazine derivatives have demonstrated anticorrosive activity, particularly for carbon steel in corrosive environments. This property is attributed to the compound's ability to form strong and spontaneous adsorption on metal surfaces, showing significant inhibition efficiency (Praveen et al., 2021).
Biological Activities
- Some tert-butyl piperazine derivatives have been screened for their biological activities. For example, studies have shown moderate anthelmintic activity and poor antibacterial activity. This suggests potential use in specific medical or agricultural applications (Sanjeevarayappa et al., 2015).
Fungicidal Properties
- Certain derivatives, such as those involving triazole groups, have shown fungicidal activity. This suggests potential applications in agriculture for the control of plant diseases (Mao et al., 2013).
Antimicrobial Applications
- Derivatives of tert-butyl piperazine have been investigated for antimicrobial properties. Some compounds display moderate to good activities against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).
Chemical Stability Assessment
- Stability studies of tert-butyl piperazine derivatives, particularly triazolyl oxazolidinones, have been conducted. These studies are crucial for understanding the potential of these compounds in various environments, including human plasma, gastric, and intestinal fluids (Phillips et al., 2010).
Catalytic Applications
- Some tert-butyl piperazine derivatives have been used in catalysis, such as in the formation of palladium(II) complexes. These complexes have shown promising performance in chemical reactions like Suzuki–Miyaura cross-coupling (Turek et al., 2014).
Propriétés
Numéro CAS |
1848233-59-9 |
|---|---|
Nom du produit |
tert-butyl 3-phenyl-4-(4-(4-(trifluoromethoxy)phenyl)-1H-1,2,3-triazole-1-carbonyl)piperazine-1-carboxylate |
Formule moléculaire |
C25H26F3N5O4 |
Poids moléculaire |
517.5092 |
Nom IUPAC |
3-Phenyl-4-[[4-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-1-yl]carbonyl]-1-piperazinecarboxylic acid 1,1-dimethylethyl ester |
InChI |
InChI=1S/C25H26F3N5O4/c1-24(2,3)37-23(35)31-13-14-32(21(16-31)18-7-5-4-6-8-18)22(34)33-15-20(29-30-33)17-9-11-19(12-10-17)36-25(26,27)28/h4-12,15,21H,13-14,16H2,1-3H3 |
Clé InChI |
MCQNBNJCBIKELG-UHFFFAOYSA-N |
SMILES |
O=C(N1CC(C2=CC=CC=C2)N(C(N3N=NC(C4=CC=C(OC(F)(F)F)C=C4)=C3)=O)CC1)OC(C)(C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
DO53 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



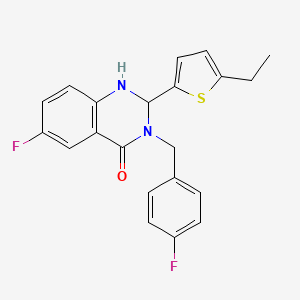
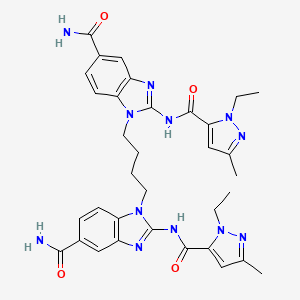
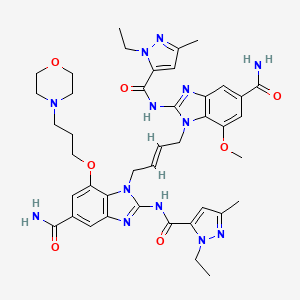
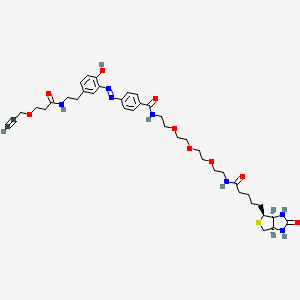
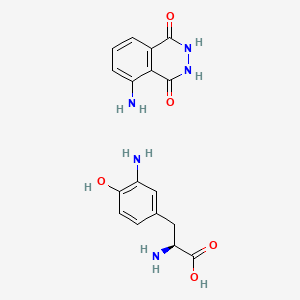
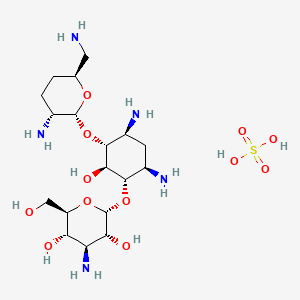
![Methyl 1,5-dibromo-11,17-dimethoxy-18-[(3,4,5-trimethoxybenzoyl)oxy]yohimban-16-carboxylate](/img/structure/B607107.png)
